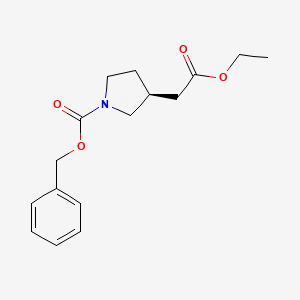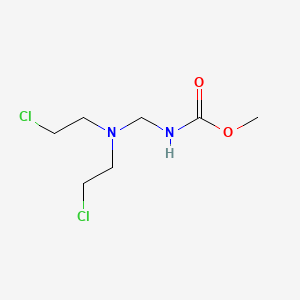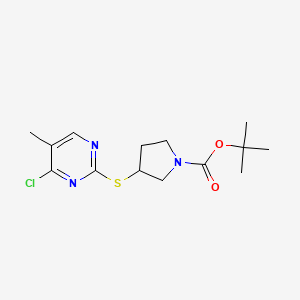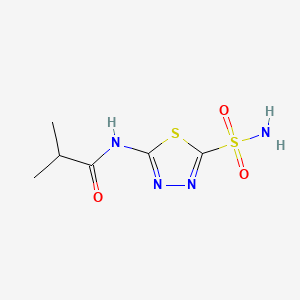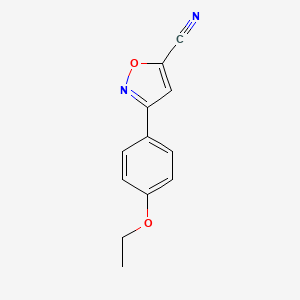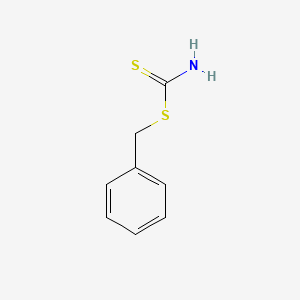
Benzyl dithiocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl dithiocarbamate is an organosulfur compound characterized by the presence of a benzyl group attached to a dithiocarbamate moiety. Dithiocarbamates are known for their ability to form stable complexes with metals, making them valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzyl dithiocarbamate can be synthesized through a multi-component reaction involving diazo compounds, carbon disulfide, and secondary amines. This reaction is typically promoted by triflic acid and proceeds at room temperature, yielding the desired dithiocarbamates with good efficiency . Another method involves the one-pot reaction of amines, carbon disulfide, and alkyl halides under solvent-free conditions .
Industrial Production Methods: Industrial production of this compound often employs scalable and efficient methods such as the triflic acid-catalyzed multi-component synthesis. This method is favored due to its simplicity, mild reaction conditions, and high yields .
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl dithiocarbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: Reduction reactions can yield thiols.
Substitution: Nucleophilic substitution reactions can occur, especially with halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reactions with alkyl halides or aryl halides are common.
Major Products:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Substituted dithiocarbamates.
Applications De Recherche Scientifique
Benzyl dithiocarbamate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of benzyl dithiocarbamate involves its ability to chelate metal ions, forming stable complexes. This chelation disrupts metal-dependent biological processes, leading to its antimicrobial and anticancer effects . The compound can inhibit enzymes by binding to their metal cofactors, thereby blocking their activity .
Comparaison Avec Des Composés Similaires
- Dimethyldithiocarbamate
- Diethyldithiocarbamate
- Pyrrolidinedithiocarbamate
Comparison: Benzyl dithiocarbamate is unique due to its benzyl group, which imparts distinct chemical properties and reactivity compared to other dithiocarbamates. For instance, dimethyldithiocarbamate and diethyldithiocarbamate are more commonly used in agriculture as fungicides, while this compound’s applications are more diverse, spanning chemistry, biology, and medicine .
Propriétés
Numéro CAS |
54895-19-1 |
|---|---|
Formule moléculaire |
C8H9NS2 |
Poids moléculaire |
183.3 g/mol |
Nom IUPAC |
benzyl carbamodithioate |
InChI |
InChI=1S/C8H9NS2/c9-8(10)11-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,10) |
Clé InChI |
MRVHGCMXWNDJBQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CSC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


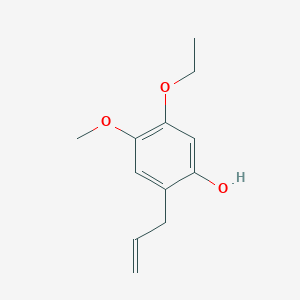
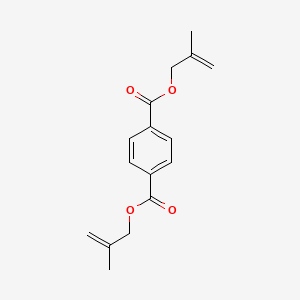

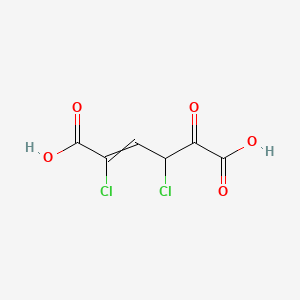
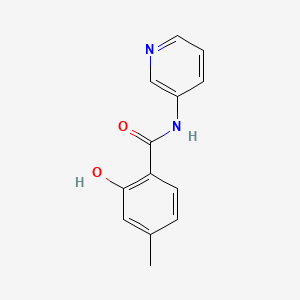
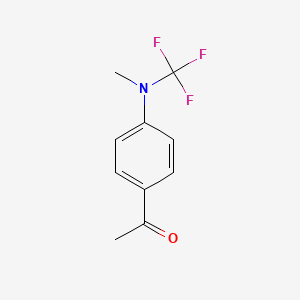
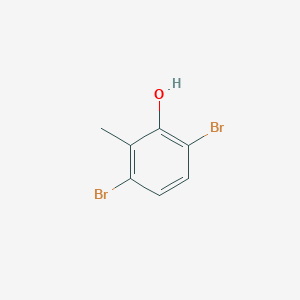
![2-Amino-1-(7-amino-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B13957669.png)
![4-[[5-(3-Chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13957677.png)
